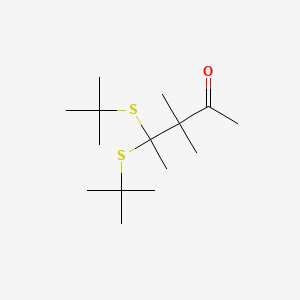
4,4-Bis(tert-butylsulfanyl)-3,3-dimethylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(tert-butylsulfanyl)-3,3-dimethylpentan-2-one is an organic compound characterized by the presence of two tert-butylsulfanyl groups attached to a pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(tert-butylsulfanyl)-3,3-dimethylpentan-2-one typically involves the reaction of tert-butyl mercaptan with a suitable ketone precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) or sodium methoxide (NaOMe) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(tert-butylsulfanyl)-3,3-dimethylpentan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tert-butylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles, typically in the presence of a base like NaH or NaOMe
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Compounds with different substituents replacing the tert-butylsulfanyl groups
Scientific Research Applications
4,4-Bis(tert-butylsulfanyl)-3,3-dimethylpentan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Bis(tert-butylsulfanyl)-3,3-dimethylpentan-2-one involves its interaction with molecular targets through its sulfanyl and ketone functional groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Bis(tert-butylsulfanyl)butan-2-one
- 4,4-Bis(tert-butylsulfanyl)hexan-2-one
- 4,4-Bis(tert-butylsulfanyl)pentan-3-one
Uniqueness
4,4-Bis(tert-butylsulfanyl)-3,3-dimethylpentan-2-one is unique due to the presence of two tert-butylsulfanyl groups and a dimethyl-substituted pentan-2-one backbone. This combination of structural features imparts specific chemical and physical properties that distinguish it from other similar compounds. Its unique structure makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62234-48-4 |
|---|---|
Molecular Formula |
C15H30OS2 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
4,4-bis(tert-butylsulfanyl)-3,3-dimethylpentan-2-one |
InChI |
InChI=1S/C15H30OS2/c1-11(16)14(8,9)15(10,17-12(2,3)4)18-13(5,6)7/h1-10H3 |
InChI Key |
AIZPHPHGPMGZTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)C(C)(SC(C)(C)C)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


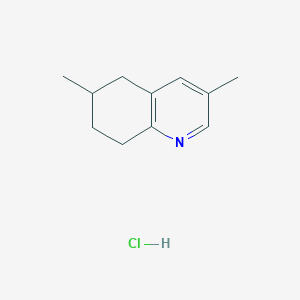
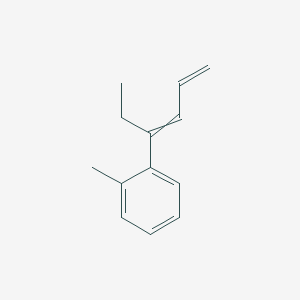
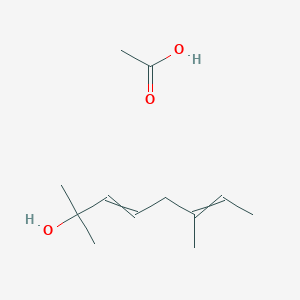
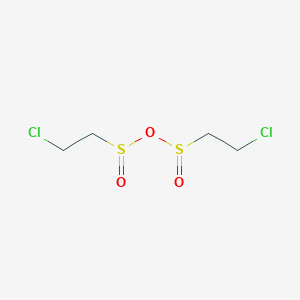
![Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(4-morpholinyl)-](/img/structure/B14558540.png)
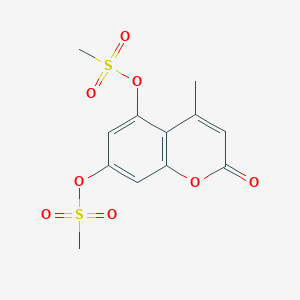
![Benzenecarboximidamide, 4-[(phenylmethoxy)acetyl]-](/img/structure/B14558544.png)
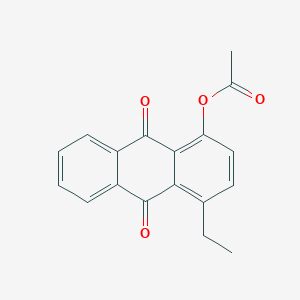
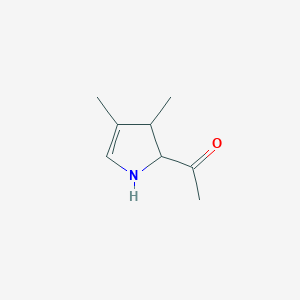
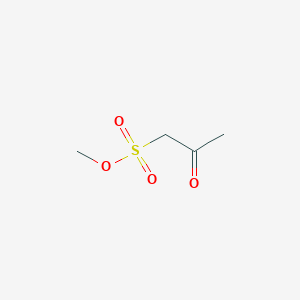
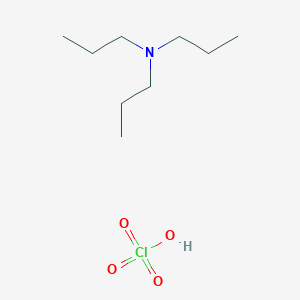
![[(4-Phenylbutan-2-yl)sulfanyl]benzene](/img/structure/B14558576.png)
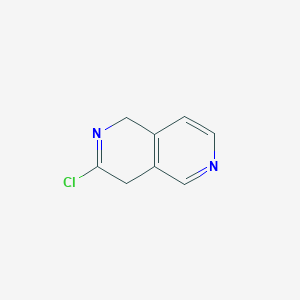
![{4-[3-(3-Hydroxy-4-methoxyphenyl)propanoyl]phenoxy}acetic acid](/img/structure/B14558584.png)
